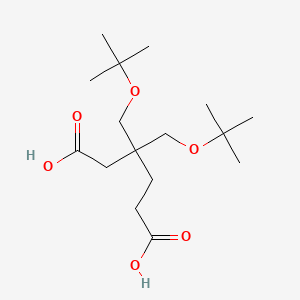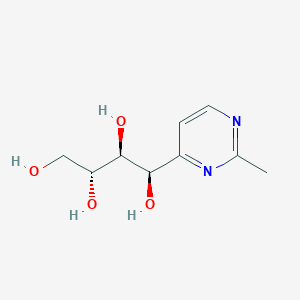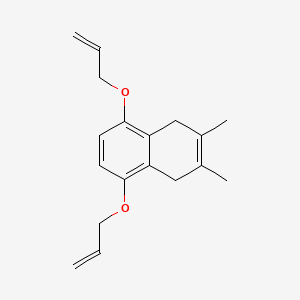![molecular formula C64H74O4 B12530408 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene CAS No. 835878-22-3](/img/structure/B12530408.png)
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is a polycyclic aromatic hydrocarbon derivative It is known for its unique structural properties, which include a pyrene core substituted with four hexyloxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be synthesized through a multi-step process involving the following key steps:
Bromination of Pyrene: Pyrene is first brominated to form 1,3,6,8-tetrabromopyrene.
Suzuki-Miyaura Coupling: The tetrabromopyrene undergoes a Suzuki-Miyaura coupling reaction with 4-(hexyloxy)phenylboronic acid in the presence of a palladium catalyst and a base, typically potassium carbonate, in a solvent such as toluene or dimethylformamide. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted pyrene derivatives depending on the substituent introduced.
科学研究应用
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Employed in the development of fluorescent sensors and dyes because of its strong fluorescence.
Material Science: Acts as a building block for the synthesis of more complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biological Research: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorescent properties.
作用机制
The mechanism of action of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in electronic and photonic applications.
相似化合物的比较
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be compared with other pyrene derivatives such as:
1,3,6,8-Tetrakis[4-(carboxy)phenyl]pyrene: This compound has carboxylic acid groups instead of hexyloxy groups, making it more hydrophilic and suitable for different applications such as in the formation of MOFs.
1,3,6,8-Tetrakis[4-(methoxy)phenyl]pyrene: This derivative has methoxy groups, which are smaller and less hydrophobic than hexyloxy groups, potentially affecting its solubility and electronic properties.
The uniqueness of this compound lies in its balance of hydrophobicity and electronic properties, making it versatile for various applications in organic electronics and photonics.
属性
CAS 编号 |
835878-22-3 |
|---|---|
分子式 |
C64H74O4 |
分子量 |
907.3 g/mol |
IUPAC 名称 |
1,3,6,8-tetrakis(4-hexoxyphenyl)pyrene |
InChI |
InChI=1S/C64H74O4/c1-5-9-13-17-41-65-51-29-21-47(22-30-51)59-45-60(48-23-31-52(32-24-48)66-42-18-14-10-6-2)56-39-40-58-62(50-27-35-54(36-28-50)68-44-20-16-12-8-4)46-61(57-38-37-55(59)63(56)64(57)58)49-25-33-53(34-26-49)67-43-19-15-11-7-3/h21-40,45-46H,5-20,41-44H2,1-4H3 |
InChI 键 |
CBPXHMRQIFAUMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)OCCCCCC)C7=CC=C(C=C7)OCCCCCC)C8=CC=C(C=C8)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


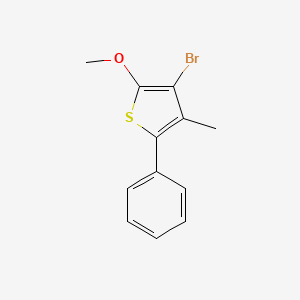
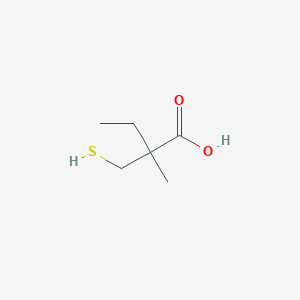
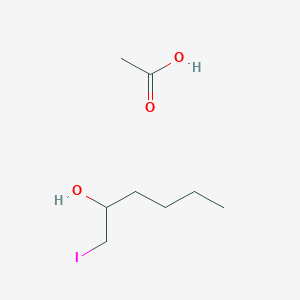
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
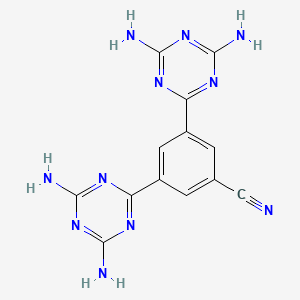
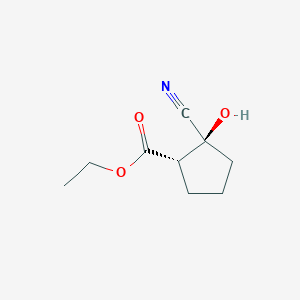
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
